molecular formula C13H18N2O2 B1270856 Benzyl 3-aminopiperidine-1-carboxylate CAS No. 711002-74-3

Benzyl 3-aminopiperidine-1-carboxylate

Cat. No. B1270856
M. Wt: 234.29 g/mol
InChI Key: PBFBPDLWODIXHK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzyl 3-aminopiperidine-1-carboxylate and related compounds involves several key steps that leverage the principles of green chemistry and aim for efficiency. A notable method for its preparation, as detailed by Jean et al. (2001), involves the Curtius rearrangement mediated by sodium nitrite and trifluoroacetic acid starting from acylhydrazides. This route is particularly advantageous due to its operation mainly in aqueous conditions, yielding the desired product in substantial yields from commercially available materials (Jean et al., 2001).

Molecular Structure Analysis

The molecular structure of Benzyl 3-aminopiperidine-1-carboxylate is crucial for its reactivity and the subsequent applications in synthesis. The compound features a piperidine ring, a fundamental structure in organic chemistry known for its versatility. The benzyl group adds to its lipophilicity, which can influence its solubility and interaction with biological molecules. The presence of both amino and carboxylate groups allows for further functionalization and the formation of derivatives through various chemical reactions.

Chemical Reactions and Properties

Benzyl 3-aminopiperidine-1-carboxylate participates in several chemical reactions, including N-alkylation, ring opening, and cycloaddition reactions, showcasing its versatility as a synthetic intermediate. For instance, the compound can undergo ring expansion or opening reactions, leading to the synthesis of polysubstituted amino acids, a process highlighted by Papa and Tomasini (2000) (Papa & Tomasini, 2000).

Scientific Research Applications

Synthesis and Chemical Transformation

  • Synthesis Techniques : Benzyl 3-aminopiperidine-1-carboxylate and similar compounds have been synthesized using various techniques. For instance, Jean et al. (2001) demonstrated a method to prepare 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine in aqueous conditions, highlighting a convenient synthesis route starting from commercially available materials (Jean et al., 2001).

  • Catalysis and Enantioselectivity : The use of protective strategies in ω-transaminase-catalyzed kinetic resolutions has been studied by Höhne et al. (2008), who found that the protection of 3-aminopiperidine enhances reaction rates and enantioselectivity (Höhne et al., 2008).

  • Esterification Reactions : The synthesis of benzyl esters, including those derived from amino acid and sugar derivatives, has been studied by Tummatorn et al. (2007), providing insights into esterification reactions involving benzyl 3-aminopiperidine-1-carboxylate (Tummatorn et al., 2007).

Biologically Active Compound Synthesis

  • Synthesis of SP Antagonists : Burdzhiev and Stanoeva (2010) explored the synthesis of compounds that share moieties with common SP antagonists, suggesting potential applications in the development of new therapeutic agents (Burdzhiev & Stanoeva, 2010).

  • Pharmacological Applications : The rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides has been explored by Royal et al. (2016) to create enantioenriched 3-aminopiperidine derivatives, important in pharmaceutical drugs (Royal et al., 2016).

Miscellaneous Applications

  • Catalytic Transformations : Studies on the catalytic transformations of benzylic carboxylates and carbonates, as reviewed by Kuwano (2009), provide insights into the chemical behavior of similar compounds in various catalytic processes (Kuwano, 2009).

  • Novel Synthesis Techniques : The synthesis of azepino[3,4b]indoles via the Plancher rearrangement, as explored by Eisenbeis et al. (2010), presents a novel approach to creating complex structures involving benzyl 3-aminopiperidine-1-carboxylate derivatives (Eisenbeis et al., 2010).

  • Molecular Docking and Spectroscopy : The study of structural, spectroscopic properties, and molecular docking of certain benzofuran-carboxylic acids derivatives by Sagaama et al. (2020) can provide valuable insights into the molecular behavior of benzyl 3-aminopiperidine-1-carboxylate and similar compounds (Sagaama et al., 2020).

Safety And Hazards

Benzyl 3-aminopiperidine-1-carboxylate is associated with some safety hazards. It has been assigned the GHS07 pictogram, and the precautionary statements P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

benzyl 3-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFBPDLWODIXHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601258438
Record name Phenylmethyl 3-amino-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-aminopiperidine-1-carboxylate

CAS RN

711002-74-3
Record name Phenylmethyl 3-amino-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=711002-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3-amino-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601258438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1-N-Cbz-piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Benzyl 3-(tert-butoxycarbonylamino)piperidine-1-carboxylate (1 g, 2.99 mmol) was treated with Dioxane.HCl (30 mL) at 0° C. The reaction mixture was stirred at rt for 1 h. After completion of the reaction mixture, the solvent was removed under vacuo and the residue was dissolved in H2O (10 mL). The aqueous layer was treated with solid Na2CO3 until effervescence ceases and the solution was extracted with EtOAc (3×25 mL). The combined organic layer was dried over Na2SO4, concentrated to yield titled intermediate (700 mg, 92%), which was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6): δ 7.41-7.25 (m, 5H), 5.08 (s, 2H), 3.95-3.78 (m, 2H), 3.22 (bs, 2H), 2.82-2.75 (m, 1H), 2.61-2.45 (m, 2H), 1.82-1.78 (m, 1H), 1.69-1.59 (m, 1H), 1.40-1.33 (m, 1H), 1.22-1.10 (m, 1H). ES-MS: m/z [M+1]=235.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Rhodes - 2021 - search.proquest.com
Effecting more than 290 million people in over 78 countries and only one current treatment in use, the parasitic disease human schistosomiasis is in danger of producing drug resistance …
Number of citations: 0 search.proquest.com
SH Watterson, Q Liu, M Beaudoin Bertrand, DG Batt… - 2019 - ACS Publications
… Following the procedures used to prepare 4d but substituting (RS)-benzyl 3-aminopiperidine-1-carboxylate for (S)-benzyl piperidin-3-ylcarbamate, 4-bromo-2,3-dimethyl-1H-indole-7-…
Number of citations: 77 pubs.acs.org

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